Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate
Description
Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate (CAS: 1047656-19-8) is a pyrrolidine derivative featuring a tert-butyl carbamate group at position 1 and a 3-hydroxy-3-[2-(hydroxymethyl)phenyl] substitution at position 3. Its molecular formula is C₁₆H₂₃NO₄, with a molecular weight of 293.36 g/mol . The compound’s structure combines a rigid pyrrolidine ring with hydrophilic hydroxyl and hydroxymethyl groups, making it a versatile intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-15(2,3)21-14(19)17-9-8-16(20,11-17)13-7-5-4-6-12(13)10-18/h4-7,18,20H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHICBBVKWVMBJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of this compound as a starting material, which undergoes a series of reactions including esterification and hydroxylation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by enabling continuous flow reactions .
Chemical Reactions Analysis
Oxidation of Hydroxymethyl Groups
The hydroxymethyl (-CH₂OH) moiety on the pyrrolidine ring is susceptible to oxidation. For example, tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes oxidation to the corresponding aldehyde using sodium hypochlorite (NaOCl) and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) in dichloromethane (DCM) at 0°C .
Example Reaction Conditions:
| Reagents | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| NaOCl, TEMPO, KBr, NaHCO₃ | DCM/H₂O | 0°C | 5.8 g |
This method preserves the tert-butoxycarbonyl (Boc) protecting group while selectively oxidizing the hydroxymethyl group.
Bromination of Hydroxymethyl Substituents
Hydroxymethyl groups can be converted to bromomethyl derivatives using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in DCM under inert atmospheres .
Example Protocol:
-
A solution of (S)-N-Boc-3-(hydroxymethyl)pyrrolidine reacted with CBr₄ and PPh₃ at 0°C for 5 hours, yielding 66% of the brominated product .
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA) to yield the free amine. For instance, Boc-protected analogs are deprotected using TFA in DCM at room temperature, enabling further functionalization .
Pd-Catalyzed Coupling Reactions
Palladium-mediated oxidative carbonylation has been employed to introduce carboxylate groups into similar scaffolds. For example, tert-butyl-protected intermediates undergo Pd-catalyzed carbonylation to yield carboxylic acids in high yields (90%) .
Epoxidation and Ring-Opening Reactions
Epoxidation of dihydropyrrole derivatives (e.g., tert-butyl (2S)-2-(hydroxymethyl)-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate) generates β-epoxypyrrolidine precursors, which are pivotal for synthesizing bioactive analogs .
Synthetic Routes to Hydroxymethyl Derivatives
The hydroxymethyl group is often introduced via borane (BH₃) reduction of carboxylic acid precursors. For example:
-
(3S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid reduced with BH₃-THF yields tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate in 92% yield .
Functionalization of Aromatic Substituents
The 2-(hydroxymethyl)phenyl group may undergo electrophilic substitution or cross-coupling. For example, iodination of aryl rings followed by Sonogashira coupling with alkynes has been demonstrated in structurally related compounds .
Epimerization and Stereochemical Modifications
Basic hydrolysis and epimerization steps are used to access stereoisomers. For instance, esterification and subsequent epimerization under basic conditions enable the synthesis of trans-3-carboxy-3-phenylproline analogs .
Key Data Table: Representative Reactions
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate has been investigated for its potential therapeutic uses:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit selective cytotoxicity against cancer cell lines. The hydroxymethyl phenyl group is believed to enhance its interaction with biological targets involved in tumor growth and metastasis.
- Neuroprotective Effects : Research indicates that derivatives of pyrrolidine compounds can exhibit neuroprotective properties. This particular compound's structure may contribute to its ability to protect neuronal cells from oxidative stress and apoptosis.
Synthesis of Bioactive Molecules
This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structural features allow for modifications that can lead to the development of new drugs targeting specific biological pathways.
Chiral Auxiliary in Asymmetric Synthesis
The presence of the pyrrolidine ring makes this compound a valuable chiral auxiliary in asymmetric synthesis processes. It can facilitate the formation of enantiomerically enriched compounds, which are crucial in pharmaceutical development.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further development.
Case Study 2: Neuroprotective Effects
In an experimental model of neurodegeneration, researchers assessed the neuroprotective effects of this compound. The findings indicated that it significantly reduced neuronal cell death induced by oxidative stress, highlighting its therapeutic potential for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Functional Groups
Target Compound
- Dual hydroxyl groups: At position 3 of the pyrrolidine and the phenyl ring, enhancing solubility and reactivity.
- Applications : Likely used in drug discovery as a chiral building block due to its stereochemical complexity .
Analog 1 : tert-Butyl (2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 156129-72-5)
- Molecular Formula: C₁₀H₁₉NO₄ (MW: 217.26) .
- Key Differences :
- Lacks the phenyl substituent, reducing steric bulk.
- Hydroxymethyl group at position 2 instead of 3.
- Implications : Simpler structure may streamline synthesis but limits applications in aromatic interactions.
Analog 2 : tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1174020-49-5)
- Molecular Formula: C₁₀H₁₈FNO₃ (MW: 231.26) .
- Key Differences :
- Fluorine at position 4 increases electronegativity and metabolic stability.
- Hydroxymethyl at position 2 vs. phenyl at position 3 in the target compound.
- Implications : Fluorination enhances lipophilicity, favoring blood-brain barrier penetration in drug candidates .
Fluorinated Derivatives
Analog 3 : tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS: 1052713-78-6)
- Molecular Formula: C₁₁H₁₈F₃NO₃ (MW: 281.26) .
- Key Features :
- Trifluoromethyl group at position 3 enhances chemical stability and hydrophobicity.
- Methyl group at position 4 adds steric bulk.
- Applications : Used in agrochemical and pharmaceutical research for resistance to enzymatic degradation .
Comparison with Target Compound :
Phenyl-Substituted Analogs
Analog 4 : tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1-carboxylate
- Molecular Formula: C₁₇H₂₀F₃NO₂ (MW: 328.34) .
- Key Features: Trifluoromethylphenyl group at position 4 of a dihydropyridine ring. Non-aromatic dihydropyridine core vs. saturated pyrrolidine in the target compound.
- Synthesis : Involves acid-catalyzed cyclization, contrasting with the target compound’s likely coupling reactions .
Analog 5 : tert-Butyl (2S,3R)-2-(hydroxymethyl)-3-(4-(7-oxooctyl)phenyl)pyrrolidine-1-carboxylate
Comparative Data Table
Research Findings and Implications
Dual hydroxyl groups enhance hydrogen-bonding capacity, improving solubility in polar solvents .
Synthetic Challenges :
- Fluorinated analogs (e.g., Analog 2) require specialized catalysts (e.g., Pd/C) and protecting groups (e.g., tert-butyldiphenylsilyl) .
- The target compound’s synthesis likely involves Suzuki-Miyaura coupling for phenyl introduction, a step absent in simpler analogs .
Biological Relevance: Fluorinated derivatives (Analogs 2, 3) exhibit improved metabolic stability, making them preferable in late-stage drug development . The target compound’s phenyl group may facilitate interactions with aromatic residues in enzyme binding pockets, a feature absent in non-aromatic analogs .
Biological Activity
Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate, with CAS number 1047656-19-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₆H₂₃NO₄
- Molecular Weight : 293.36 g/mol
- LogP : 1.23
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 2
These properties suggest a moderate lipophilicity, which may influence its absorption and distribution in biological systems.
Biological Activity Overview
This compound has been studied for various biological activities, particularly in relation to its interaction with neurotransmitter receptors and potential anticancer effects.
Pharmacological Effects
- Dopamine Receptor Interaction :
- Anticancer Activity :
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how modifications of the compound affect its biological activity. For example:
- The introduction of hydroxymethyl groups has been associated with improved receptor binding affinity and selectivity.
- Variations in the tert-butyl group influence the potency of the compound in activating G protein-coupled receptors (GPCRs) associated with dopamine signaling pathways .
Case Studies
Several case studies have highlighted the biological relevance of similar compounds:
- Dopamine Receptor Agonists :
- Cytotoxicity Assays :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃NO₄ |
| Molecular Weight | 293.36 g/mol |
| LogP | 1.23 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
Q & A
Q. What are the common synthetic routes and purification strategies for synthesizing tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:
- Reagents : Use of DMAP (dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C for hydroxyl protection/deprotection steps .
- Purification : Column chromatography (silica gel, eluent systems like ethanol/chloroform 1:8) is standard for isolating intermediates, yielding >90% purity .
- Yield Optimization : Adjusting stoichiometry and reaction time (e.g., overnight stirring under inert atmospheres) improves reproducibility .
Table 1 : Example Reaction Conditions from Literature
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Protection | DMAP, triethylamine, CH₂Cl₂ | 78% | 99% | |
| Deprotection | HCl in THF, 24 hr | 93% | 94% |
Q. How is this compound characterized for structural confirmation?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., hydroxyl, tert-butyl). IR identifies carbonyl (C=O) and hydroxyl (O-H) stretches .
- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular weight (±1 ppm accuracy) .
- Chromatography : HPLC with UV detection ensures purity (>95%) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Storage : Keep at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
- Emergency Protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for diastereomers of this compound?
- Methodological Answer :
- Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to isolate enantiomers .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) unambiguously assigns stereochemistry (e.g., R/S configurations) .
- Dynamic NMR : Variable-temperature NMR detects rotameric equilibria in flexible pyrrolidine rings .
Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings to improve cross-coupling efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions .
- In Situ Monitoring : Use TLC or inline IR to track intermediate formation and adjust reaction times .
Q. How does the tert-butyl group influence the compound’s stability under acidic/basic conditions?
- Methodological Answer :
- Acidic Hydrolysis : The tert-butyl carbamate (Boc) group is cleaved with TFA (trifluoroacetic acid) in CH₂Cl₂, yielding free amines .
- Base Stability : Boc remains intact under mild bases (e.g., NaHCO₃) but degrades in strong bases (e.g., NaOH) at elevated temperatures .
- Kinetic Studies : Conduct pH-dependent degradation experiments monitored by HPLC to quantify half-lives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
